N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyrazole ring, nitro group, and carbamoylphenyl moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance the yield and purity of the product.
Industrial Production Methods: For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This may involve the use of safer and more economical reagents, as well as scalable reaction conditions that can be easily implemented in a manufacturing setting .
Chemical Reactions Analysis
Types of Reactions: N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and dyes, as well as in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Para-aminobenzoic acid (PABA) derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness: N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H13N5O4 |
---|---|
Molecular Weight |
303.27g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O4/c1-2-17-7-10(18(21)22)11(16-17)13(20)15-9-5-3-8(4-6-9)12(14)19/h3-7H,2H2,1H3,(H2,14,19)(H,15,20) |
InChI Key |
CGGKMXRFSJULDE-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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